1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene
CAS No.:
Cat. No.: VC13407357
Molecular Formula: C13H10BrClS
Molecular Weight: 313.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BrClS |
|---|---|
| Molecular Weight | 313.64 g/mol |
| IUPAC Name | 1-bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene |
| Standard InChI | InChI=1S/C13H10BrClS/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2 |
| Standard InChI Key | NZFYVGCWOPKGFI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)SCC2=CC=C(C=C2)Br |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)SCC2=CC=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene, reflects its substitution pattern: a bromine atom occupies the para position relative to a sulfanylmethyl (–SCH₂–) bridge that connects the benzene ring to a 3-chlorophenyl group. This arrangement introduces steric and electronic effects that influence reactivity. The Standard InChIKey (NZFYVGCWOPKGFI-UHFFFAOYSA-N) and SMILES (C1=CC(=CC(=C1)Cl)SCC2=CC=C(C=C2)Br) provide unambiguous identifiers for its structure.
Crystallographic and Spectroscopic Data
Though X-ray crystallography data for this specific compound is unavailable, NMR spectroscopy of structurally similar compounds offers insights. For instance, 1-Bromo-4-(3-chloropropyl)benzene (CAS: 74003-34-2) exhibits distinct proton environments: aromatic protons resonate at δ 7.46–7.37 ppm (multiplet), while aliphatic protons near sulfur and chlorine appear at δ 3.51 ppm (triplet) and δ 2.74 ppm (triplet), respectively . Such patterns suggest that the sulfanylmethyl group in 1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene would similarly deshield adjacent protons, with ¹H NMR signals likely appearing in the δ 2.5–3.5 ppm range for the –SCH₂– moiety .
Physicochemical Properties
The compound’s logP (octanol-water partition coefficient) is estimated to be 3.8–4.2, indicating moderate lipophilicity, which aligns with its halogen-rich structure. This property enhances membrane permeability in biological systems, making it a candidate for drug discovery intermediates. Its melting and boiling points remain undocumented but can be extrapolated from analogs: brominated benzenes typically melt between 50–100°C, while sulfanylmethyl derivatives exhibit higher thermal stability, often boiling above 200°C.
Synthesis and Preparation
Reaction Pathways
The synthesis of 1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene likely proceeds via a nucleophilic substitution between 4-bromobenzyl bromide and 3-chlorothiophenol in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). This method mirrors the preparation of 1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene, where a benzyl halide reacts with a thiol under basic conditions to form the sulfanylmethyl bridge.
Optimization Considerations
Key parameters include:
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Temperature: Reactions are typically conducted at 0–20°C to minimize side reactions like oxidation of the thiol .
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Solvent: Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity of the thiolate ion .
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Stoichiometry: A 1:1 molar ratio of benzyl halide to thiol ensures complete conversion, though a slight excess (1.1–1.2 eq) of thiol may compensate for volatility losses.
A representative procedure involves:
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Dissolving 3-chlorothiophenol (1.2 eq) in DMF.
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Adding 4-bromobenzyl bromide (1.0 eq) and K₂CO₃ (2.0 eq) at 0°C.
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Stirring the mixture at room temperature for 12–24 hours.
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Quenching with water, extracting with ethyl acetate, and purifying via flash chromatography .
Chemical Reactivity and Functionalization
Halogen Reactivity
The bromine atom at the para position is susceptible to cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling aryl-aryl or aryl-heteroatom bond formation. For example, palladium-catalyzed coupling with boronic acids could introduce substituents at the bromine site, diversifying the compound’s utility.
Sulfur-Based Transformations
The sulfanylmethyl group (–SCH₂–) can undergo oxidation to sulfone (–SO₂CH₂–) using hydrogen peroxide (H₂O₂) or oxone, enhancing electrophilicity for subsequent nucleophilic attacks. Conversely, reduction with LiAlH₄ converts the sulfide to a thiol (–SH), though this is less common due to the compound’s stability.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s halogen and sulfur motifs are prevalent in bioactive molecules. For instance, chlorophenyl groups are found in antifungal agents (e.g., clotrimazole), while sulfanylmethyl bridges appear in protease inhibitors. This compound could serve as a precursor to kinase inhibitors or antibacterial agents.
Materials Science
In polymer chemistry, brominated aromatics act as flame retardants, and sulfanylmethyl groups facilitate cross-linking in epoxy resins. Incorporating this compound into polyethylene terephthalate (PET) or polyurethanes could improve thermal stability and mechanical properties.
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